molecular formula C6H2BrF3N2S B15055805 6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole CAS No. 1956379-60-4

6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole

Katalognummer: B15055805
CAS-Nummer: 1956379-60-4
Molekulargewicht: 271.06 g/mol
InChI-Schlüssel: VYZXDRPYUZCPIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole is a heterocyclic compound that features a unique structure combining bromine, trifluoromethyl, and imidazo[2,1-b]thiazole moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole typically involves the reaction of 2-aminothiazole with a brominated trifluoromethyl ketone. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the imidazo[2,1-b]thiazole ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted imidazo[2,1-b]thiazoles, sulfoxides, sulfones, and various coupled products depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazo[2,1-b]thiazole: Lacks the bromine and trifluoromethyl groups, resulting in different chemical properties and reactivity.

    6-Chloro-2-(trifluoromethyl)imidazo[2,1-b]thiazole: Similar structure but with chlorine instead of bromine, leading to variations in reactivity and biological activity.

    2-(Trifluoromethyl)imidazo[2,1-b]thiazole:

Uniqueness

6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable scaffold for the development of novel bioactive compounds .

Eigenschaften

CAS-Nummer

1956379-60-4

Molekularformel

C6H2BrF3N2S

Molekulargewicht

271.06 g/mol

IUPAC-Name

6-bromo-2-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C6H2BrF3N2S/c7-4-2-12-1-3(6(8,9)10)13-5(12)11-4/h1-2H

InChI-Schlüssel

VYZXDRPYUZCPIV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC2=NC(=CN21)Br)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.